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For Researchers, Scientists, and Drug Development Professionals

Introduction
Terizidone is a second-line anti-tuberculosis drug, which is structurally a combination of two

molecules of D-cycloserine.[1] Following administration, Terizidone acts as a prodrug, rapidly

and almost completely hydrolyzing into its active metabolite, cycloserine.[1][2] Cycloserine then

exerts its antimicrobial effect by inhibiting bacterial cell wall synthesis.[1] Due to this rapid and

extensive conversion, the majority of pharmacokinetic studies have focused on cycloserine

rather than the parent drug, Terizidone. This guide summarizes the available, though limited,

preclinical pharmacokinetic data for Terizidone and its active metabolite, cycloserine, to aid

researchers in drug development. A significant portion of the detailed pharmacokinetic

parameters available in the literature is derived from human studies; however, where available,

data from preclinical models are presented.

I. Physicochemical Properties and Formulation
Terizidone is presented as a capsule for oral administration.[3] The formulation of the drug can

influence its absorption kinetics. For instance, administration of the powder from opened

capsules leads to a faster absorption transit time compared to swallowing the whole capsule,

although this does not appear to affect overall bioavailability.[4]

II. Pharmacokinetics
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The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism,

and excretion (ADME). Due to the rapid conversion of Terizidone to cycloserine, the preclinical

pharmacokinetic data for Terizidone itself is scarce. Most studies focus on the resulting

cycloserine concentrations.

Absorption
Terizidone is rapidly and almost completely absorbed after oral administration.[2] The

absorption of Terizidone can be described by a modified transit compartment model.[5][6][7] In

human studies, a mean transit time of 1.7 hours and an absorption rate constant of 2.97 h⁻¹

have been reported.[5][6][7] The presence of high-fat meals has been shown to delay the

absorption and decrease the maximum plasma concentration (Cmax) of Terizidone.[3]

Distribution
Following absorption and conversion to cycloserine, the active drug is widely distributed

throughout the body. The apparent volume of distribution (Vp/F) for Terizidone has been

estimated to be 13.4 L in humans.[5][6][7] Serum albumin levels have been shown to have a

significant effect on the Vp/F of Terizidone.[5][6][7]

Metabolism
The primary metabolic pathway for Terizidone is hydrolysis to two molecules of D-cycloserine

and one molecule of terephthalaldehyde.[1][3] This conversion is thought to occur pre-

systemically, likely in the gastrointestinal tract.[8] It is estimated that approximately 29% of the

administered Terizidone is converted to cycloserine.[5][6][7] The metabolism of cycloserine

itself has not been fully characterized in preclinical models.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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